molecular formula C4H4ClFN4 B3255356 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine CAS No. 253870-34-7

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B3255356
CAS No.: 253870-34-7
M. Wt: 162.55
InChI Key: NNAMFUWQCOOYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a functionalized 1,3,5-triazine compound offered For Research Use Only. This scaffold is of significant interest in medicinal chemistry and agrochemical research, particularly for the construction of novel molecules with potential biological activity. Key Research Applications and Value: Medicinal Chemistry Building Block: The 1,3,5-triazine core is a privileged structure in drug discovery. The presence of the chloro group at the 4-position and the primary amine at the 2-position makes this compound a versatile intermediate for nucleophilic aromatic substitution reactions . Researchers can systematically replace the chlorine atom with various nucleophiles, such as amines, to create diverse compound libraries for biological screening . This approach is instrumental in exploring structure-activity relationships (SAR). Antiviral Agent Development: Derivatives of 1,3,5-triazine have demonstrated promising antiviral activity. Recent research on similar triazine compounds has shown high efficacy against the Potato Virus Y (PVY), with some compounds exhibiting activity superior to commercial controls like ningnanmycin . The triazine core in these agents can interact with viral coat proteins through key hydrogen bonds, suggesting a potential mechanism of action for this class of molecules . Anticancer Agent Development: This compound serves as a key precursor for synthesizing potential anticancer agents. Libraries of 6-aryl-4-cycloamino-1,3,5-triazin-2-amines have been synthesized and shown to possess potent and selective antiproliferative activity against leukemic cell lines, such as Jurkat T cells . The ability to induce apoptosis in cancer cells makes this chemotype a valuable starting point for developing new chemotherapeutic candidates. Handling and Storage: As a reactive chemical intermediate, this compound should be stored in a cool, dark place under an inert atmosphere. Standard safety precautions for handling laboratory chemicals should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFN4/c5-3-8-2(1-6)9-4(7)10-3/h1H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAMFUWQCOOYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=N1)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

The construction of the this compound scaffold relies heavily on the principles of sequential nucleophilic aromatic substitution on a triazine core. The starting material of choice is typically the readily available and highly reactive cyanuric chloride.

Cyanuric Chloride as a Versatile Starting Material

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block for the synthesis of a wide range of substituted triazines. daneshyari.com The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited to achieve selective substitution by controlling the reaction temperature. daneshyari.com Generally, the first nucleophilic substitution occurs at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. daneshyari.com This stepwise reactivity is crucial for the regioselective synthesis of asymmetrically substituted triazines like this compound.

A plausible synthetic approach commences with the reaction of cyanuric chloride with a suitable nucleophile. For the target molecule, this would involve the sequential introduction of an amino group and a fluoromethyl group.

Regioselective Functionalization Strategies

The synthesis of this compound necessitates a regioselective approach to ensure the correct placement of the chloro, fluoromethyl, and amino substituents. This is typically achieved by a careful, stepwise addition of the respective nucleophiles at controlled temperatures.

One potential synthetic pathway involves the initial reaction of cyanuric chloride with ammonia (B1221849) or an ammonia equivalent at a low temperature (0–15 °C) to yield 2-amino-4,6-dichloro-1,3,5-triazine. prepchem.com This monosubstituted intermediate can then be subjected to a fluoromethylation reaction to replace one of the remaining chlorine atoms.

Alternatively, a fluoromethyl-containing nucleophile could be reacted with cyanuric chloride first, followed by amination. The choice of strategy often depends on the reactivity and stability of the nucleophiles and intermediates involved. The order of nucleophilic addition is critical, as the introduction of an amino group can deactivate the triazine ring towards subsequent substitutions. nih.gov

Table 1: Temperature-Dependent Sequential Substitution of Cyanuric Chloride

Substitution StepTypical Reaction TemperatureProduct Type
First Substitution0–5 °CMono-substituted dichloro-s-triazine
Second SubstitutionRoom TemperatureDi-substituted monochloro-s-triazine
Third Substitution>50 °CTri-substituted s-triazine

Introduction of Fluorinated Aliphatic Substituents

The incorporation of fluorine-containing moieties, such as the fluoromethyl group, into organic molecules is a widely used strategy in drug discovery to modulate their physicochemical and biological properties.

Fluoromethylation Techniques in Triazine Synthesis

Several methods exist for the introduction of a fluoromethyl (CH₂F) group into heterocyclic systems. These can be broadly categorized into nucleophilic, electrophilic, and radical fluoromethylation reactions. mdpi.com For the synthesis of this compound, a nucleophilic approach is often considered. This could involve the reaction of a di-substituted triazine intermediate, such as 2-amino-4,6-dichloro-1,3,5-triazine, with a fluoromethyl-containing nucleophile.

Alternatively, a radical fluoromethylation could be employed. For instance, the C-H functionalization of a pre-substituted triazine with a fluoromethyl radical source is a potential route. nih.gov The choice of the specific fluoromethylating agent and reaction conditions is critical to achieve the desired transformation efficiently and selectively.

Comparative Analysis of Fluorination Methodologies

The selection of a suitable fluorination methodology depends on several factors, including the nature of the substrate, the desired regioselectivity, and the availability and handling of the fluorinating agent.

Nucleophilic Fluoromethylation: This approach often utilizes reagents that can deliver a "CH₂F⁻" synthon. These reactions are typically performed under basic conditions. A key challenge is the control of over-alkylation and side reactions.

Electrophilic Fluoromethylation: Reagents that deliver a "CH₂F⁺" equivalent are employed in this method. These are often suitable for electron-rich substrates.

Radical Fluoromethylation: This strategy involves the generation of a fluoromethyl radical (•CH₂F), which can then add to the heterocyclic core. Radical methods can be advantageous for substrates that are sensitive to nucleophilic or electrophilic conditions. nih.gov

Table 2: Comparison of Fluoromethylation Reagents

Reagent TypeExample ReagentReaction TypeAdvantagesDisadvantages
NucleophilicFluoroiodomethane (CH₂FI)Nucleophilic SubstitutionCommercially available, effective for N-heterocycles. mdpi.comMay require specific activation (e.g., photolytic cleavage). mdpi.com
RadicalZinc fluoromethyl sulfinateRadical C-H FunctionalizationEnables direct C-H functionalization. nih.govMay lack regioselectivity in some cases.

Derivatization and Scaffold Modification of this compound

The this compound molecule possesses a reactive chlorine atom that serves as a handle for further functionalization. This allows for the synthesis of a library of derivatives with potentially diverse biological activities. The remaining chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, typically by heating the reaction mixture.

The introduction of different substituents at this position can significantly impact the molecule's properties. For instance, reaction with various primary or secondary amines would lead to the corresponding 2,4-diamino-6-(fluoromethyl)-1,3,5-triazine derivatives. Similarly, reaction with alcohols or thiols would yield the corresponding ether or thioether analogues. These derivatization reactions are crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Furthermore, the amino group present on the triazine ring can also be a site for modification, although it is generally less reactive towards substitution than the chlorine atom.

Nucleophilic Aromatic Substitution Reactions on the Triazine Ring

The chlorine atom on the 2,4-disubstituted s-triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the triazine core is significantly influenced by the substituents already present. Generally, the substitution of chlorine atoms on a triazine ring is a stepwise process that can be controlled by temperature. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third, if applicable, requires heating. nih.govarkat-usa.org

For a monosubstituted chlorotriazine such as this compound, the remaining chlorine can be displaced by a variety of nucleophiles. The presence of the amino group (-NH₂) and the fluoromethyl group (-CH₂F) influences the reactivity of the C-Cl bond. O-, N-, and S-centered nucleophiles are commonly employed to generate diverse libraries of substituted triazines.

The general order of reactivity for nucleophiles with chlorotriazines has been explored, with studies on 2,4,6-trichloro-1,3,5-triazine (TCT) indicating that under competitive conditions, the preferential order of incorporation is typically alcohols > thiols > amines. nih.gov However, once an amine is incorporated, further substitution can become more challenging. nih.gov

A typical procedure for nucleophilic substitution involves dissolving the chlorotriazine derivative in a suitable solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), and adding the nucleophile in the presence of a base like potassium carbonate or sodium bicarbonate to neutralize the HCl formed during the reaction. nih.govderpharmachemica.com The reaction temperature is a critical parameter to control selectivity.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chlorotriazines

Nucleophile TypeExample NucleophileGeneral ConditionsProduct TypeReference
O-Nucleophile4-Hydroxycoumarin (B602359)Acetone, Alkaline medium, 0-5°C4-((4-amino-6-(fluoromethyl)-1,3,5-triazin-2-yl)oxy)coumarin derivative derpharmachemica.com
N-Nucleophile2-Aminopyrazine (B29847)THF, K₂CO₃, RefluxN-(4-amino-6-(fluoromethyl)-1,3,5-triazin-2-yl)pyrazin-2-amine derivative derpharmachemica.com
N-NucleophilePiperidineAcetonitrile, K₂CO₃, Reflux4-(Fluoromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine nih.gov
S-NucleophileThiophenolKOH, 1,4-dioxane, Reflux4-(Fluoromethyl)-6-(phenylthio)-1,3,5-triazin-2-amine mdpi.com

Cross-Coupling Chemistry for C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and they can be applied to chlorotriazine substrates to introduce aryl, vinyl, or alkynyl moieties.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds between an organic halide and an organoboron compound. nih.govlibretexts.org While specific studies on this compound are not widely available, research on the closely related analogue 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine demonstrates the feasibility and conditions for such transformations. researchgate.net The study showed that Suzuki-Miyaura coupling with p-methoxyphenylboronic acid could be optimized by screening various catalysts, bases, and solvents. The best results were achieved using Pd(PPh₃)₄Cl₂ as the catalyst with Cs₂CO₃ as the base in 1,4-dioxane, leading to the disubstituted product in high yield. researchgate.net This suggests that the chlorine atom on the fluoromethyl-containing triazine would also be reactive under similar conditions.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of an Analogous Dichlorotriazine

Catalyst (3 mol%)Base (3.4 equiv.)SolventTime (h)Yield (%)Reference
Pd(PPh₃)₄Cl₂Na₂CO₃1,4-Dioxane2432 researchgate.net
Pd(PPh₃)₄Cl₂K₃PO₄1,4-Dioxane1270 researchgate.net
Pd(PPh₃)₄Cl₂K₂CO₃1,4-Dioxane777 researchgate.net
Pd(PPh₃)₄Cl₂Cs₂CO₃1,4-Dioxane388 researchgate.net
Pd(PPh₃)₄Cl₂Cs₂CO₃Toluene2080 researchgate.net

Data from the reaction of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with 4-methoxyphenylboronic acid. researchgate.net

Sonogashira and Heck Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, wikipedia.orgorganic-chemistry.orglibretexts.org while the Heck reaction couples unsaturated halides with alkenes. These reactions provide routes to introduce alkynyl and alkenyl groups onto the triazine ring. While specific examples utilizing this compound are not prominent in the literature, the general applicability of these reactions to chloro-heterocycles is well-established. A Sonogashira coupling typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Recent methodologies have also explored copper-free conditions. nih.gov The successful coupling of various aryl halides suggests that chlorotriazines are viable substrates for these transformations, enabling the synthesis of complex conjugated systems.

Amination and Hydroxylation Reactions

Amination and hydroxylation are specific instances of nucleophilic aromatic substitution.

Amination: The reaction with various primary or secondary amines is a common method to build libraries of substituted amino-triazines. The reaction is typically carried out in a suitable solvent like THF or acetone, often at room temperature or with gentle heating, and in the presence of a base (e.g., K₂CO₃) to scavenge the liberated HCl. nih.gov This approach allows for the introduction of a wide range of amino functionalities, which is a key strategy in medicinal chemistry to modulate the pharmacological properties of the triazine core. nih.govnih.gov

Hydroxylation: The chlorine atom can be replaced by a hydroxyl group through reaction with a hydroxide (B78521) source, such as aqueous sodium hydroxide. This reaction effectively converts the chlorotriazine into a triazinone derivative. Studies on the hydrolysis of 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines have shown that selective substitution of one chlorine atom with a hydroxide ion can be achieved, leading to the formation of 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones. researchgate.net The reaction conditions, such as base concentration and solvent system (e.g., water-acetonitrile), are controlled to achieve selective monosubstitution. researchgate.net

Design of Novel Analogues and Molecular Hybridization Approaches

The this compound core is an attractive scaffold for designing novel analogues and molecular hybrids, particularly in the fields of medicinal and materials chemistry. nih.govmdpi.com Its single reactive chlorine allows for the straightforward introduction of various functional groups.

Incorporating Diverse Heterocyclic and Aromatic Moieties

The chemical reactivity of the C-Cl bond facilitates the incorporation of a vast array of other chemical fragments. This is a cornerstone of molecular hybridization, where distinct pharmacophores or functional units are combined into a single molecule to achieve enhanced or novel properties.

Via Nucleophilic Substitution: A wide range of heterocyclic and aromatic amines, alcohols, and thiols can be used as nucleophiles to displace the chlorine atom. For instance, reacting the parent chlorotriazine with moieties like 4-hydroxycoumarin or 2-aminopyrazine introduces complex polycyclic systems onto the triazine core. derpharmachemica.com This strategy has been used to synthesize compounds with potential antifungal and anticancer activities. mdpi.comnih.gov

Via Cross-Coupling Reactions: As discussed in section 2.3.2, Suzuki-Miyaura and Sonogashira reactions are powerful methods for directly attaching aromatic and heterocyclic rings (e.g., phenyl, pyridyl) or alkynyl linkers to the triazine carbon skeleton. researchgate.net This allows for the creation of extended π-conjugated systems or the introduction of sterically demanding groups that can precisely probe biological target interactions.

Stereoselective Synthesis of Chiral Triazine Derivatives

The synthesis of chiral triazine derivatives can be readily achieved by reacting this compound with enantiomerically pure nucleophiles. Since the triazine core itself is achiral, the introduction of chirality depends on the substituent.

A common and direct approach is the nucleophilic substitution of the chlorine atom with a chiral amine or alcohol. For example, reacting a chlorotriazine with a chiral amino alcohol like (1S,2S)-pseudoephedrine introduces a stereocenter into the molecule. mdpi.com This reaction is typically performed under standard SNAr conditions, often using a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent. The stereochemistry of the nucleophile is transferred directly to the final product. This methodology is crucial for the development of chiral ligands, catalysts, and pharmaceuticals where specific stereoisomers are required for biological activity.

Advanced Spectroscopic and Analytical Characterization in Triazine Research

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons in the molecule. The amine group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The most characteristic signal would be from the fluoromethyl (-CH₂F) group. This would appear as a doublet due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The triazine ring carbons would resonate at distinct chemical shifts, influenced by the different substituents (chloro, amino, and fluoromethyl groups). The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₂ 5.0 - 7.0 - broad singlet -
-CH₂F 4.5 - 5.5 75 - 85 doublet ²JHF ≈ 45-55
C2 (C-NH₂) - ~165 singlet -
C4 (C-Cl) - ~170 singlet -

Note: The chemical shifts are predicted based on data from structurally similar triazine derivatives and are solvent-dependent.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a triplet signal for the fluorine atom in the fluoromethyl group. This triplet arises from the coupling with the two adjacent protons. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Table 2: Predicted ¹⁹F NMR Data for this compound

Atom Predicted ¹⁹F Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Note: The chemical shift is referenced to a standard, typically CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this molecule, a cross-peak would be expected between the amine protons and potentially the fluoromethyl protons, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. For this compound, the HSQC spectrum would show a clear correlation between the protons of the fluoromethyl group and the fluoromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, the protons of the fluoromethyl group would be expected to show a correlation to the C6 carbon of the triazine ring. The amine protons could show correlations to the C2 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₄H₄ClFN₅), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Table 3: Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve the loss of small neutral molecules or radicals from the protonated molecular ion. Common fragmentation pathways for chlorotriazines include the loss of chlorine, HCN, and side-chain fragmentation. The fragmentation of the fluoromethyl group could also be observed.

Table 4: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Plausible Neutral Loss
177.02 141.03 HCl
177.02 150.02 HCN
177.02 144.03 CH₂F•

These predicted fragmentation patterns, in conjunction with NMR data, provide a comprehensive and robust characterization of the molecular structure of this compound.

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Computational and Theoretical Studies of 4 Chloro 6 Fluoromethyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine. These methods provide insights into molecular orbitals, charge distribution, and energetic properties that govern chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For triazine derivatives, DFT calculations are employed to determine molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

Studies on analogous 2,4,6-substituted s-triazines show that the distribution of electron density is heavily influenced by the nature of the substituents. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom and the fluoromethyl group, combined with the electron-donating amino group, would create a complex and polarized electronic structure. DFT calculations can map this electron distribution, identifying electrophilic sites (likely the carbon atoms of the triazine ring bonded to chlorine) and nucleophilic sites (the nitrogen atoms of the ring and the exocyclic amino group). Such analyses are crucial for predicting how the molecule will interact with other reagents or biological targets. dntb.gov.ua

Table 1: Representative DFT-Calculated Properties for Substituted Triazines Note: This table presents typical data from DFT studies on various triazine derivatives to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.

Property Typical Value Range Significance
HOMO Energy -6.5 to -8.0 eV Indicates electron-donating ability
LUMO Energy -1.0 to -2.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.0 to 6.0 eV Relates to chemical stability and reactivity
Dipole Moment 1.5 to 5.0 Debye Measures molecular polarity

The presence of an amino group on the triazine ring introduces the possibility of amino-imino tautomerism. mdpi.com For this compound, this would involve the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an imino tautomer. iucr.org

Quantum chemical calculations, particularly DFT, are essential for evaluating the relative stabilities of these tautomeric forms. nih.gov By calculating the total electronic energies of each tautomer, researchers can predict the predominant form in different environments (gas phase or solution). researchgate.net Studies on similar 2-amino-1,3,5-triazine derivatives have shown that the amino form is generally more stable. nih.gov The calculations can also elucidate the transition state and energy barrier for the isomerization process, which provides insight into the kinetics of tautomeric interconversion. researchgate.net Some studies have estimated the energy barrier for this type of proton transfer to be around 50 kcal/mol, a significant barrier that can be influenced by solvent effects. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Ligand Binding

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing detailed information on conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations would be valuable for exploring the rotational freedom around the C-N bond of the amino group and the C-C bond of the fluoromethyl group. mdpi.com

In the context of drug discovery, MD simulations are critical for understanding how a ligand like a triazine derivative binds to a biological target. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. These simulations can reveal subtle conformational changes in both the ligand and the protein active site, providing a more accurate picture of the binding event and helping to calculate binding free energies. frontiersin.org Studies on triazine-based polymers have successfully used MD to investigate folding into stable structures through hydrogen bonding and π-π interactions, principles that also govern ligand-receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. ijpsr.com For triazine derivatives, which are known to have a wide range of biological activities including herbicidal, antimalarial, and anticancer effects, QSAR is a key predictive tool. researchgate.netnih.govchula.ac.th

A QSAR study involves calculating a set of molecular descriptors for a series of triazine compounds and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.netmdpi.com Descriptors can include electronic (e.g., partial charges), topological (e.g., connectivity indices), and physicochemical properties (e.g., logP). nih.gov For a compound like this compound, a validated QSAR model could predict its potential activity based on its calculated descriptor values. For example, QSAR studies on s-triazine inhibitors of dihydrofolate reductase have shown that descriptors like dipole moment and charge on specific atoms play a significant role in inhibitory activity. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Triazine Derivatives This table is illustrative of descriptors found in QSAR studies on various triazines.

Descriptor Class Example Descriptor Information Encoded
Electronic Dipole Moment (μ) Polarity and charge distribution
Topological Kappa Index (¹κ) Molecular shape and size
Physicochemical TPSA (Topological Polar Surface Area) Polarity, relevant for membrane permeability
Quantum Chemical Coulson Charge (q) Electron density on a specific atom

Molecular Docking and Binding Mode Prediction to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. acs.org This method is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. 1,3,5-triazine (B166579) derivatives have been extensively studied as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDK). nih.govmdpi.com

For this compound, docking studies would be performed to predict its binding mode within the active site of a potential target enzyme. The simulation would identify key interactions, such as hydrogen bonds between the amino group or ring nitrogens and amino acid residues (e.g., Asp, Arg, Tyr), as well as hydrophobic interactions involving the triazine ring and its substituents. nih.gov Docking studies on similar triazine-based inhibitors have shown that the 2-amino group and one of the ring nitrogens frequently form critical hydrogen bonds that anchor the molecule in the active site, mimicking the binding of the natural substrate. nih.govresearchgate.net

Table 3: Potential Biological Targets for Triazine Derivatives Investigated via Molecular Docking

Target Enzyme Therapeutic Area Key Interacting Residues (Examples)
Dihydrofolate Reductase (DHFR) Anticancer, Antimalarial Asp54, Ile164, Arg122
Phosphoinositide 3-kinase (PI3Kγ) Anticancer Val851, Lys802
Cyclin-dependent kinase 2 (CDK2) Anticancer Leu83, Lys33
Focal Adhesion Kinase (FAK) Anticancer Cys502, Gly429

In Silico Approaches for Reaction Pathway Elucidation

Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, including predicting reaction pathways, identifying intermediates, and calculating activation energies for transition states. The synthesis of this compound would likely start from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and proceed via sequential nucleophilic aromatic substitution (SNAr) reactions. rsc.orgorganic-chemistry.org

In silico studies can model these steps. For instance, DFT calculations can determine the activation energy for the displacement of the first chlorine atom by an amine, followed by the displacement of a second chlorine by a precursor for the fluoromethyl group. These calculations can help rationalize the regioselectivity of the substitutions and optimize reaction conditions by predicting the most energetically favorable pathway. researchgate.net While specific studies on the fluoromethylation pathway of this exact triazine are scarce, computational analysis of related nucleophilic substitutions on the triazine ring provides a strong theoretical framework for understanding its synthesis. rsc.org

Biochemical and Mechanistic Investigations of 4 Chloro 6 Fluoromethyl 1,3,5 Triazin 2 Amine and Its Analogs

Enzyme and Protein Interaction Studies

Analogs of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, specifically novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, have been investigated for their herbicidal properties through the inhibition of photosynthetic electron transport (PET). nih.gov These compounds share the same 1,3,5-triazine (B166579) skeleton as the well-known herbicide atrazine (B1667683). nih.gov Research has demonstrated that certain analogs, such as 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine, exhibit a more than three times stronger inhibitory activity on photosynthetic electron transport in spinach chloroplasts compared to atrazine. nih.gov The mechanism of action involves competitive binding to the D1-protein in photosystem II, the same binding site as atrazine, thereby disrupting the electron flow. nih.govumn.edu

The inhibitory activity is quantified by the pI50 value, which is the negative logarithm of the molar concentration required for 50% inhibition. A higher pI50 value indicates greater inhibitory potency. For instance, the pI50 for atrazine in spinach is 6.72, while the aforementioned analog shows a pI50 of 7.21. nih.gov Further studies on related pyrimidine (B1678525) and pyridine (B92270) analogs with benzylamino, methyl, and trifluoromethyl substitutions also revealed significant PET inhibitory activity. nih.gov Specifically, 2-(4-bromobenzylamino)-4-methyl-6-trifluoromethylpyrimidine displayed the highest PET inhibitory activity against spinach thylakoids among the tested compounds in its series. nih.gov These findings underscore the potential of the triazine scaffold and its bioisosteres in modulating photosynthetic processes. nih.govredalyc.org

Table 1: Photosynthetic Electron Transport (PET) Inhibitory Activity of Triazine Analogs in Spinach Thylakoids

Compound pI50 Value Reference
Atrazine 6.72 nih.gov
2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine 7.21 nih.gov

The 1,3,5-triazine scaffold is a prominent feature in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial in cancer cell growth and proliferation. nih.govnih.gov A series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized and identified as potent pan-class I PI3K inhibitors. nih.gov One promising compound from this series demonstrated a moderate selectivity (over 10-fold) for PI3K over mTOR in enzymatic assays. nih.gov In a U87 MG cellular assay, this compound inhibited the phosphorylation of Akt, a downstream effector of PI3K, with a low double-digit nanomolar IC50 value. nih.gov

Furthermore, 4,6-dimorpholino-1,3,5-triazine-based compounds have been developed as potent pan-class I PI3K inhibitors that also target mTOR kinase in a balanced manner at higher concentrations. nih.gov One such compound, PQR309 (bimiralisib), showed no significant off-target interactions in a broad panel of protein kinase and enzyme assays. nih.gov The structural design of these inhibitors often involves substitutions at the C-2 position of the triazine ring to fine-tune the inhibitory activity against PI3K versus mTOR. nih.gov While the provided search results focus heavily on PI3K and mTOR, the direct inhibitory activity of this compound or its close analogs on DNA Topoisomerase IIα was not explicitly detailed in the available literature. However, the broader class of nitrogen mustards containing a 1,3,5-triazine scaffold has been noted to inhibit a wide range of enzymes involved in transcription and translation. nih.gov

Table 2: Kinase Inhibitory Profile of a Representative 4-amino-6-methyl-1,3,5-triazine Sulfonamide Analog

Target Activity Assay Reference
Pan-Class I PI3K Inhibitor Enzyme Assay nih.gov
mTOR Moderate Selectivity (>10-fold over PI3K) Enzyme Assay nih.gov
p-Akt (Ser473) IC50 in low nM range U87 MG Cellular Assay nih.gov

Derivatives of the 1,3,5-triazine scaffold have been systematically designed and evaluated as ligands for human adenosine (B11128) receptors (hARs), which are implicated in tumor proliferation. nih.govresearchgate.net By introducing various substituents at the 2, 4, and 6 positions of the triazine ring, researchers have developed compounds with significant binding affinities for hA1 and hA3 subtypes. nih.govresearchgate.net For instance, certain 2-amino-1,3,5-triazine derivatives have demonstrated good binding affinity to both hA1 and hA3 adenosine receptors. nih.govresearchgate.net The binding modes of these derivatives have been predicted through molecular docking studies, providing insights into the structure-activity relationships. nih.gov

In the realm of serotonin (B10506) receptors, 1,3,5-triazine-piperazine derivatives have emerged as a novel chemical class of potent ligands for the 5-HT6 receptor, a target for cognitive impairment therapies. nih.govresearchgate.net Further studies on phenoxyalkyltriazine analogs have identified compounds with high affinity for the 5-HT6 receptor. uj.edu.pl While these compounds show high affinity for the 5-HT6 receptor, some also exhibit submicromolar affinities for other serotonin receptor subtypes, including 5-HT7. uj.edu.pl The selectivity profile of these triazine derivatives is a key aspect of their development as therapeutic agents. nih.govuj.edu.pl

Table 3: Receptor Binding Profile of 1,3,5-Triazine Analogs

Compound Class Target Receptors Key Findings Reference(s)
2-Amino-1,3,5-triazine derivatives Adenosine Receptors (hA1, hA3) Good binding affinity to both hA1 and hA3 subtypes. nih.govresearchgate.net
1,3,5-Triazine-piperazine derivatives Serotonin Receptor (5-HT6) Identified as a new class of potent 5-HT6 receptor ligands. nih.govresearchgate.net
Phenoxyalkyltriazine analogs Serotonin Receptors (5-HT6, 5-HT7) High affinity for 5-HT6 with some submicromolar affinity for 5-HT7. uj.edu.pl

Cellular Biology Studies (using non-human or established cell lines)

A significant body of research has focused on the anticancer potential of 1,3,5-triazine derivatives, evaluating their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. nih.gov Novel sulfonamide derivatives incorporating a triazine ring have been synthesized and tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov Compounds featuring 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups exhibited IC50 values in the micromolar range (3.6 µM to 11.0 µM). nih.gov Structure-activity relationship studies highlighted the importance of a 4-phenylpiperazin-1-yl substituent for potent activity against HCT-116 and MCF-7 cells. nih.gov

Other studies on 2,4,6-trisubstituted 1,3,5-triazine derivatives bearing 2-chloroethyl and oligopeptide moieties also demonstrated dose- and time-dependent cytotoxicity in colon cancer cell lines. nih.gov Similarly, various pyrimidine derivatives, which are structurally related to triazines, have shown significant anticancer effects on MCF-7, HeLa, and HCT-116 cell lines. ekb.eg

Table 4: Cytotoxic Activity of Triazine Analogs in Human Cancer Cell Lines

Compound Series Cell Line IC50 Range (µM) Reference
Triazine-sulfonamide hybrids with trifluoromethylbenzyl groups HCT-116, MCF-7, HeLa 3.6 - 11.0 nih.gov
2,4,6-trisubstituted 1,3,5-triazines with 2-chloroethyl and oligopeptide moieties DLD-1, HT-29 (colon cancer) Not specified in abstract nih.gov
4-phenyl-5-cyanopyrimidine derivatives MCF-7 18.3 ekb.eg

The cytotoxic effects of triazine analogs are often linked to their ability to interfere with the cell cycle, leading to arrest at specific phases and subsequent apoptosis. nih.gov Investigations into the mechanism of action of active triazine-sulfonamide hybrids revealed that they induce G0/G1 and G2/M cell cycle arrest. nih.gov This effect was observed to be independent of p53 status, as the compounds induced apoptosis in cells with both wild-type and mutant p53. nih.gov

In a study of a potent podophyllotoxin (B1678966) derivative, the compound was found to induce cell cycle arrest in the G2/M phase in HeLa cells. nih.gov This arrest was associated with the activation of key cell cycle regulatory proteins, including cdc2 and cyclin B1. nih.gov While not triazine-based, this study provides a mechanistic framework for how cytotoxic compounds can halt cell proliferation. The induction of G1 phase arrest is another common mechanism for anticancer agents. For example, cynaroside (B7765609) was shown to cause G1 arrest in colorectal cancer cells by downregulating Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression. mdpi.com Cdk4/6 inhibitors, which are structurally diverse, are known to arrest cell cycle progression at the G1 restriction point. nih.gov

Table 5: Cell Cycle Arrest Mechanisms of Action

Compound Class/Compound Cell Line(s) Phase of Arrest Associated Molecular Events Reference(s)
Triazine-sulfonamide hybrids HCT-116, MCF-7 G0/G1 and G2/M p53-independent apoptosis induction. nih.gov
4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin HeLa G2/M Activation of cdc2, cyclin B1, p53, and caspase-3. nih.gov
Cynaroside HCT116 G1 Downregulation of CDC25A. mdpi.com

Induction of Apoptosis in Cellular Models

Derivatives of the 1,3,5-triazine scaffold have been a subject of extensive research in oncology, with many analogs demonstrating the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. The mechanism of apoptosis induction often involves complex interactions with cellular signaling pathways that regulate cell cycle progression and survival.

Studies on novel synthesized s-triazine dipeptide series have shown significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov One particularly potent analog, containing morpholine, aniline, and glycylglycinate methyl ester moieties, exhibited high cytotoxicity against MCF-7 cells with an IC50 value of less than 1 µM. nih.gov Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. nih.gov Notably, this analog displayed selectivity for cancer cells, showing significantly lower toxicity to non-tumorigenic HEK-293 cells. nih.gov

Other research on 2,4,6-trisubstituted 1,3,5-triazine derivatives has identified compounds that induce time- and dose-dependent cytotoxicity in DLD-1 and HT-29 colon cancer cell lines. nih.gov The mechanism for these compounds was found to be the attenuation of intracellular signaling pathways, which culminates in apoptosis. nih.gov Similarly, a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were found to induce apoptosis in cancer cells harboring both wild-type and mutant p53. nih.gov Their mechanism of action was linked to inducing G0/G1 and G2/M cell cycle arrest in a p53-independent manner. nih.gov

Investigations into other analogs have shown that their pro-apoptotic activity can be mediated through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential (MMP) in cancer cells. researchgate.netrsc.org Furthermore, in leukemic Jurkat T cells, certain 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have been observed to induce features of both apoptosis and necrosis. nih.gov

Triazine Analog ClassCellular Model(s)Observed Mechanism of Apoptosis InductionReference
s-Triazine dipeptide seriesMCF-7 (Breast Cancer)Induction of cell cycle arrest at G2/M phase. nih.gov
2,4,6-Trisubstituted 1,3,5-triazinesDLD-1, HT-29 (Colon Cancer)Attenuation of intracellular signaling pathways. nih.gov
2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]benzenesulfonamidesHCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical)Induction of G0/G1 and G2/M cell cycle arrest (p53-independent). nih.gov
s-Triazine amine and Schiff base derivativesHT-1080 (Fibrosarcoma)Generation of ROS and disruption of mitochondrial membrane potential. researchgate.netrsc.org
6-Aryl-4-cycloamino-1,3,5-triazine-2-aminesJurkat T cells (Leukemia)Induction of both apoptosis and necrosis features. nih.gov

Investigation of Metabolic Stability in In Vitro Systems (e.g., microsomes)

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile. In vitro assays using liver microsomes are standard for evaluating the susceptibility of compounds to metabolism, primarily by phase I enzymes like the cytochrome P450 (CYP) superfamily. wuxiapptec.com These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com

Studies on chlorotriazine herbicides such as simazine, atrazine, and propazine (B92685) using rat liver microsomes have elucidated key metabolic pathways. nih.gov The principal metabolic reactions mediated by the CYP450 system were identified as N-monodealkylation and isopropylhydroxylation. nih.gov The rates of these reactions were significantly influenced by the pre-treatment of rats with different CYP450 inducers, indicating the involvement of specific isoforms like CYP1A1/2 and CYP2B1/2 in their metabolism. nih.gov

Species differences in the in vitro metabolism of chlorotriazines have been observed in hepatic microsomes from rats, pigs, and humans. nih.gov While the same types of metabolites are generally produced across species, the ratios can differ significantly. nih.gov For instance, N-deethylation of terbuthylazine (B1195847) is catalyzed by CYP1A1, 1A2, and 3A4 in humans. nih.gov

The chemical structure of triazine derivatives significantly impacts their metabolic stability. Research on novel 1,3,5-triazine derivatives has shown that structural modifications, such as the introduction of chlorine atoms, can increase metabolic stability. researchgate.net For one lead compound, analysis in mouse liver microsomes (MLMs) showed that it was 49% metabolized, indicating acceptable metabolic stability. researchgate.net Another class of compounds, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, were found to be metabolically resistant to O-glucuronidation, a common phase II metabolic pathway, in mouse liver microsomes. acs.org

Compound/Analog ClassIn Vitro SystemKey Metabolic FindingsReference
Chlorotriazines (Simazine, Atrazine, Propazine)Rat Liver MicrosomesPrincipal metabolic reactions are N-monodealkylation and isopropylhydroxylation via CYP450 enzymes (CYP1A1/2, CYP2B1/2). nih.gov
TerbuthylazineHuman Liver MicrosomesN-deethylation is catalyzed by CYP1A1, CYP1A2, and CYP3A4. nih.gov
Novel 1,3,5-triazine derivativesMouse Liver MicrosomesAddition of chlorine atoms can increase metabolic stability. A lead compound was 49% metabolized. researchgate.net
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesMouse Liver MicrosomesShowed resistance to metabolic O-glucuronidation. acs.org

Exploration of Advanced Applications in Chemical Sciences

Agrochemical Research and Development

The s-triazine ring is a privileged structure in agrochemistry, forming the backbone of a major class of herbicides first commercialized in the 1950s. The strategic placement of different functional groups around this core allows for the fine-tuning of herbicidal activity, selectivity, and environmental persistence.

Herbicide Discovery and Structure Optimization

The discovery of triazine herbicides began in the 1950s with the synthesis and screening of various chlorinated derivatives of 1,3,5-triazine (B166579). Compounds like Atrazine (B1667683) and Simazine, featuring a chlorine atom at the C2 position and two different alkylamino groups at C4 and C6, became foundational products for broadleaf weed control. The development process relies heavily on understanding the structure-activity relationships (SAR), where systematic modifications of the substituents on the triazine ring lead to optimized efficacy.

The general structure of a triazine herbicide allows for modification at three key positions (R1, R2, and R3). The nature of these substituents is critical for herbicidal potency. For instance, the chlorine atom at one position (analogous to the C4-chloro group in the subject compound) is a crucial reactive site for binding to the target protein in weeds. The amino groups are essential for the molecule's interaction with the binding niche.

The introduction of fluorine-containing moieties, such as a fluoromethyl or trifluoromethyl group, is a modern strategy in agrochemical design. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its target site, often leading to enhanced biological activity.

Table 1: Structure-Activity Relationship (SAR) of Substituents on the 1,3,5-Triazine Ring for Herbicidal Activity

Position on Triazine RingCommon SubstituentInfluence on Herbicidal ActivityExample Compound
R1 -Cl (Chlorine)Essential for binding to the target site (D1 protein). Acts as a good leaving group.Atrazine
-OCH₃ (Methoxy)Modulates activity and selectivity; generally less active than chloro derivatives.Atraton
-SCH₃ (Methylthio)Provides a different electronic profile, affecting selectivity and uptake.Ametryn
R2 / R3 -NH-Alkyl (e.g., -NH-C₂H₅, -NH-CH(CH₃)₂)Crucial for fitting into the binding pocket of the target enzyme. The size and branching of the alkyl groups determine crop selectivity.Atrazine, Propazine (B92685)
-NH₂ (Amino)Basic structural element; modifications are key to SAR.Melamine (B1676169) (non-herbicidal)
-CF₃ / -CH₂F (Fluoroalkyl)Increases lipophilicity and metabolic stability, potentially enhancing potency and persistence.Hypothetical based on design principles

Mechanism of Action Studies for Crop Protection Agents

The primary mechanism of action for the vast majority of commercial s-triazine herbicides is the inhibition of photosynthesis. These compounds specifically target the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

The process is as follows:

Uptake and Translocation : The herbicide is absorbed by the roots or leaves of the weed and transported to the chloroplasts.

Binding to D1 Protein : Within the PSII complex, the triazine herbicide binds to a specific protein known as D1. It occupies the binding site normally used by plastoquinone (B1678516) (QB).

Inhibition of Electron Transport : By blocking the QB binding site, the herbicide interrupts the photosynthetic electron transport chain. This blockage prevents the flow of electrons from photosystem II, halting the production of ATP and NADPH, which are essential for CO₂ fixation.

Secondary Effects : The blockage of electron flow leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These highly destructive molecules cause rapid lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, cell death, leading to the visible symptoms of chlorosis and necrosis in the weed.

Materials Science and Functional Materials

The electron-deficient nature of the 1,3,5-triazine ring makes it an attractive building block for advanced functional materials. Its C₃ symmetry and the ability to systematically substitute the ring positions allow for the creation of materials with tailored electronic and physical properties.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

In the field of organic electronics, 1,3,5-triazine derivatives have emerged as highly effective materials, particularly for Organic Light-Emitting Diodes (OLEDs). Due to its electron-deficient character, the triazine core is an excellent electron acceptor. This property is leveraged in the design of:

Electron-Transport Materials (ETMs) : Triazine derivatives can efficiently accept and transport electrons from the cathode to the emissive layer of an OLED, a critical function for balanced charge injection and recombination. rsc.org

Host Materials : In phosphorescent OLEDs (PhOLEDs), the emissive guest molecule is dispersed within a host material. Triazine-based hosts can be designed to have high triplet energies, which is essential to confine the energy on the phosphorescent guest and prevent back-energy transfer, leading to high efficiency. acs.orgrsc.org Bipolar host materials, which can transport both electrons (via the triazine core) and holes (via appended donor moieties like carbazole), are particularly effective. acs.org

The performance of these materials is dictated by their molecular structure, which influences their thermal stability, glass transition temperature (Tg), and frontier molecular orbital energy levels (HOMO/LUMO).

Table 2: Properties of Exemplary Triazine-Based Host Materials for Blue PhOLEDs

Compound NameStructure TypeTriplet Energy (eV)Device External Quantum Efficiency (EQE)Reference
BPTRZ Bipolar (Carbazole-Biphenyl-Triazine)2.706.2% acs.org
MBPTRZ Bipolar (Carbazole-Methylbiphenyl-Triazine)2.817.0% acs.org
DPTPCz Bipolar (Carbazole-Diphenyl-Triazine)2.7814.4% (Blue), 21.2% (Green) rsc.org

Polymer Chemistry and Network Formation

The compound 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive monomer for polymer synthesis. The three chlorine atoms on cyanuric chloride can be substituted sequentially by nucleophiles in a temperature-controlled manner. This stepwise reactivity makes it an ideal cross-linking agent and a building block for highly ordered polymers.

Dendrimers : Cyanuric chloride is a foundational core molecule for the synthesis of dendrimers, which are perfectly branched, tree-like polymers. nih.govresearchgate.net By reacting cyanuric chloride with diamine linkers in an iterative fashion, successive "generations" of the dendrimer can be built, creating well-defined macromolecular architectures with a high density of functional groups on their periphery. nih.govmdpi.combenthamdirect.com

Porous Polymers and Networks : The reaction of cyanuric chloride with various amine or other nucleophilic monomers via interfacial polymerization can produce robust polymer networks. mdpi.com These materials, such as covalent triazine frameworks (CTFs), can be designed to have high porosity and exceptional thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis. uib.no The presence of the nitrogen-rich triazine ring imparts specific properties, such as acid resistance in nanofiltration membranes. mdpi.com

Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The reactive nature of chloro-substituted triazines makes them an excellent scaffold for designing such tools. The chlorine atoms can act as electrophilic "warheads" that covalently bind to nucleophilic residues (like lysine (B10760008) or cysteine) on target proteins.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to map the functional state of enzymes in complex biological systems. nih.govwikipedia.org Dichlorotriazine scaffolds have been investigated as probes that preferentially react with lysine residues. nih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle for purification) to the triazine core, researchers can label, identify, and quantify the activity of specific proteins.

Furthermore, the triazine scaffold serves as a versatile toolkit for constructing targeted imaging probes, such as those for Positron Emission Tomography (PET). acs.orgnih.gov By attaching a chelator for a radionuclide (like ⁶⁴Cu), a targeting ligand (such as a peptide that binds to a specific receptor), and linkers to the triazine core, multifunctional probes can be assembled. acs.orgnih.gov This modular approach allows for the systematic development of agents for disease diagnosis and monitoring. acs.orgnih.gov

Development of Selective Ligands for Defined Biological Targets

There is no specific information available in the reviewed literature regarding the use of this compound in the development of selective ligands for biological targets. The versatility of the triazine ring, which allows for stepwise nucleophilic substitution at its carbon atoms, makes it a common scaffold in medicinal chemistry for creating libraries of compounds to target various receptors and enzymes. daneshyari.comresearchgate.net However, studies detailing the synthesis and biological evaluation of the fluoromethyl derivative in this context are absent.

Tools for Investigating Cellular Pathways

Catalysis and Organic Synthesis Reagents

The utility of this compound in catalysis or as a reagent in organic synthesis is not documented in the available literature. The parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a widely used and inexpensive reagent for various transformations, including the activation of carboxylic acids and the synthesis of esters and amides. researchgate.net The reactivity of its derivatives is heavily influenced by the nature of the substituents. Without experimental data, the catalytic or synthetic utility of the fluoromethyl derivative remains speculative. The controlled, stepwise substitution of the chlorine atoms on the triazine ring, typically governed by temperature, is a key feature in its synthetic applications. daneshyari.com

Corrosion Inhibitor Development

While numerous triazine derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments, there is no specific mention of this compound for this purpose. nih.govtandfonline.comresearchgate.net The efficacy of triazine-based inhibitors is generally attributed to the presence of nitrogen, sulfur, and oxygen atoms, which can coordinate with metal surfaces, and the planar structure of the triazine ring, which facilitates surface adsorption. nih.govtandfonline.com These compounds often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. acs.orgacs.org The adsorption behavior typically follows the Langmuir isotherm. researchgate.netacs.org

Table 1: General Findings on Triazine Derivatives as Corrosion Inhibitors

Triazine Derivative Type Metal Environment Inhibition Mechanism
Hydrazino-s-triazines Steel Acidic Chloride Charge Transfer Reaction Control, Mixed-Type Inhibition nih.gov
Thiotriazine derivatives Q235 Steel Emulsion Adsorption via N, O, S heteroatoms forming a protective film tandfonline.com
Amino acid-triazine hybrids Mild Steel 1.0 M HCl Mixed-Type Inhibition, Physisorption acs.orgacs.org

Dyestuff Chemistry and Colorant Applications

The triazine ring, particularly in the form of cyanuric chloride, serves as a crucial building block for reactive dyes. wikipedia.org These dyes form covalent bonds with the hydroxyl groups of cellulosic fibers like cotton, leading to excellent wash fastness. researchgate.net The structure allows for the attachment of one or more chromophores to the triazine core. google.com Despite this well-established role for the triazine scaffold, no literature could be found that specifically implicates this compound in the synthesis or application of dyes and colorants. The synthesis of such dyes often involves a stepwise reaction where the chlorine atoms of cyanuric chloride are substituted with chromophoric and solubilizing groups. researchgate.netgoogle.com

Future Research Directions and Translational Perspectives

Development of Sustainable Synthetic Strategies for Triazine Derivatives

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For 1,3,5-triazine (B166579) derivatives, this involves moving away from traditional synthesis methods that often require harsh conditions and hazardous solvents. nih.gov Future research is focused on optimizing and scaling up environmentally benign protocols.

Key sustainable methods that are being actively developed include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can increase product yields. For instance, some microwave-assisted syntheses of 1,3,5-triazine derivatives can be completed in as little as 150 seconds with yields up to 88%. mdpi.com The rapid heating avoids the decomposition of reagents and products, leading to cleaner reactions. chim.it

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasonic irradiation can dramatically shorten reaction times to just a few minutes while maintaining high yields (often over 75%). nih.govmdpi.com A major advantage of this method is its ability to use water as a solvent, greatly improving the environmental profile of the synthesis. nih.gov

Solvent-Free Methodologies: Conducting reactions without a solvent is a core principle of green chemistry. chim.it Research into solid-state reactions or using reagents supported on silica (B1680970) gel offers clean, economical, and safe procedures for producing triazines. chim.it

Phase-Transfer Catalysis: The use of phase-transfer catalysts can significantly improve process efficiency, especially in microwave-assisted methods. mdpi.com

These green chemistry approaches offer efficient, scalable, and environmentally friendly processes that are crucial for the future development of triazine-based compounds. nih.gov

Synthetic MethodKey AdvantagesExample ConditionReported YieldReference
Conventional HeatingWell-establishedReflux for 5-6 hours~69% mdpi.com
Microwave-AssistedRapid reaction, high yield150°C for 2.5 minutesUp to 88% mdpi.com
Ultrasound-Assisted (Sonochemical)Very short time, uses water as solventRoom temperature for 5-35 minutes>75% nih.govmdpi.com
Solvent-FreeEconomical, safe, reduced wasteCatalyst on silica gel supportGood to excellent chim.it

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design by accelerating the identification of promising new compounds. nih.gov For triazine derivatives, these computational tools are being used to navigate the vast chemical space and predict the properties of novel molecules, saving significant time and resources. nih.gov

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Supervised ML models can be used to build QSAR models that reveal the structural features required for a desired biological activity. nih.gov This approach has been successfully used to design novel 1,3,5-triazine compounds with antimalarial properties. nih.govresearchgate.net

In Silico Screening and ADMET Prediction: AI algorithms can rapidly screen virtual libraries of triazine compounds to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govnih.gov This allows researchers to prioritize compounds with favorable drug-like properties for synthesis and testing.

Generative Molecular Design: ML models, including deep neural networks, can be trained on existing chemical data to generate entirely new molecular structures with desired characteristics. epfl.ch This data-driven approach has the potential to greatly facilitate the design of novel triazine-based molecules for specific biological targets. epfl.ch

Target Prediction: Computational tools can predict the potential biological targets of a given compound. Software like Swiss Targeted Prediction has been used to identify potential molecular targets for newly synthesized 1,3,5-triazine derivatives. jomardpublishing.com

The synergy between medicinal chemistry and machine learning provides a powerful, multidisciplinary approach to designing the next generation of potent and selective triazine compounds. nih.gov

Expanding the Scope of Biological Target Identification (non-clinical)

Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its mechanism of action and therapeutic potential. For 1,3,5-triazine derivatives, which exhibit a wide range of biological activities including anticancer and antimalarial effects, expanding the scope of target identification is a critical research frontier. nih.govmdpi.com

Future research will likely focus on:

Enzyme Inhibition Profiling: Many triazine derivatives exert their effects by inhibiting specific enzymes. mdpi.com Systematic screening against panels of enzymes, such as kinases (e.g., EGFR-TK, PI3K-mTOR), topoisomerases, and matrix metalloproteinases (MMPs), can uncover novel mechanisms of action. nih.govnih.govcolab.ws

DNA-Encoded Libraries (DELs): The use of triazine scaffolds in DELs is a powerful technique for discovering novel, potent, and irreversible inhibitors for a range of protein targets. acs.org This technology has successfully identified inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus kinase 3 (JAK3). acs.org

Structure-Based Drug Design: The use of X-ray crystallography and computational docking studies helps to elucidate how triazine derivatives bind to their biological targets at an atomic level. nih.govacs.org This information is invaluable for optimizing the structure of lead compounds to improve their potency and selectivity. acs.org

These approaches will not only clarify the mechanisms of existing compounds but also pave the way for designing novel triazine derivatives tailored to specific, high-value biological targets.

Biological Target ClassSpecific ExamplesRelevanceReference
KinasesEGFR-TK, PI3K/mTOR, BTK, JAK3Cancer, Inflammation colab.wsacs.orgmdpi.com
DNA TopoisomerasesTopoisomerase IICancer nih.gov
G Protein-Coupled Receptors (GPCRs)Adenosine (B11128) A2A ReceptorParkinson's Disease acs.org
Matrix Metalloproteinases (MMPs)MMP-10, MMP-13Cancer nih.gov

Innovations in Fluorine Chemistry for Complex Molecule Synthesis

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. researchgate.net The monofluoromethyl group, as found in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, can act as a bioisostere of methyl or hydroxyl groups. researchgate.net The field of fluorine chemistry is continuously evolving, providing more precise and milder methods for synthesizing complex fluorinated molecules. mdpi.com

Key areas of innovation include:

Late-Stage Fluorination: This is the strategy of introducing fluorine at a late step in a synthetic sequence. rsc.org This approach is highly valuable as it allows for the rapid diversification of complex molecules with established biological activity. rsc.org

Novel Fluorinating Reagents: The development of safer and more selective electrophilic fluorinating reagents (e.g., Selectfluor, NFSI) has expanded the toolkit for chemists. mdpi.com

Metal-Mediated Fluorination: Transition-metal-catalyzed methods are enabling the direct fluorination of previously unreactive C-H bonds, offering new pathways to novel fluorinated compounds under relatively mild conditions. dovepress.comnih.gov

Photocatalysis: Visible-light-mediated fluorination allows reactions to occur at room temperature, offering a high degree of selectivity and control without the need for large amounts of traditional catalysts. mdpi.com

These advancements are making the synthesis of complex and specifically fluorinated triazines more accessible, opening the door to fine-tuning their pharmacological profiles. sciencedaily.comsciencedaily.com

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique electronic and structural properties of the 1,3,5-triazine ring make it a valuable building block not only in medicinal chemistry but also in materials science. teamchem.conih.gov Cross-disciplinary research is leveraging these properties to create novel functional materials with a wide range of applications.

Future directions in this synergistic field include:

Organic Electronics: Due to their electron-deficient nature, triazine derivatives are effective electron transporters. nih.gov This has led to their use in organic solar cells, dye-sensitized solar cells, and perovskite solar cells. nih.gov

Porous Organic Frameworks: Covalent Triazine Frameworks (CTFs) are a class of porous materials with high surface area and stability. teamchem.cotaylorfrancis.com These materials show great promise for applications in energy storage, catalysis, and environmental remediation, such as water purification. teamchem.cotaylorfrancis.com

Phase Change Materials (PCMs): Triazine derivatives have been developed as organic PCMs for thermal energy storage. rsc.org The inherent nitrogen content of the triazine core also imparts low flammability, addressing a key safety issue with traditional organic PCMs. rsc.org

Polymers and Resins: Triazines are incorporated into polymers to enhance properties like heat resistance and stability, finding use in a wide array of industrial applications. teamchem.co

This convergence of chemistry, biology, and materials science is expanding the utility of the triazine scaffold far beyond its traditional applications, creating opportunities for innovation in energy, environmental science, and advanced materials. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of triazine derivatives typically involves stepwise nucleophilic substitution on cyanuric chloride. For fluoromethyl substitution, a fluoromethylating agent (e.g., fluoromethylamine or fluoromethyl halide) can be introduced at the 6-position. A common approach includes:

React cyanuric chloride with a fluoromethylamine derivative at 0–5°C in acetone or THF to selectively substitute one chlorine atom.

Purify intermediates via ice-water precipitation or solvent extraction (e.g., hexane/ethyl acetate gradients) .

  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions. Use stoichiometric excess of fluoromethylamine (1.2–1.5 eq.) and monitor reaction progress via TLC or UPLC. Yields for analogous triazines range from 7% to 75%, depending on substituent reactivity and purification efficiency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks for the triazine ring (e.g., NH₂ protons at δ 7.0–7.5 ppm as broad singlets; fluoromethyl (CH₂F) protons as doublets or triplets due to coupling with fluorine) .
  • Elemental Analysis : Verify C, H, N, and Cl percentages experimentally and compare with theoretical values (e.g., deviations <0.3% indicate purity).
  • HPLC/UPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients to confirm purity (>95%) and retention time consistency .

Advanced Research Questions

Q. How do electronic and steric effects of the fluoromethyl group influence the reactivity and biological activity of this compound compared to other substituents?

  • Methodological Answer :

  • Reactivity : Fluorine’s electronegativity increases the electron-withdrawing effect at the 6-position, making the remaining chlorine atom at the 4-position more susceptible to nucleophilic substitution (e.g., with amines or aryl boronic acids in Suzuki couplings) .
  • Biological Activity : Fluoromethyl groups enhance lipophilicity, improving membrane permeability. Compare IC₅₀ values of fluoromethyl derivatives with methylsulfanyl or chloro analogs in cytotoxicity assays (e.g., antileukemic activity in shows substituents like CF₃ or OCF₃ increase potency by 2–5×) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies for triazine derivatives?

  • Methodological Answer :

  • Solvent and Temperature Effects : NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆) and temperature. For example, NH₂ protons may appear broad in DMSO due to hydrogen bonding .
  • Dynamic Processes : Rotameric equilibria in fluoromethyl groups can split signals. Use variable-temperature NMR to coalesce split peaks and confirm assignments .
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to resolve ambiguities .

Q. What computational strategies (e.g., QSAR, DFT) are effective for predicting the physicochemical and biological properties of this compound?

  • Methodological Answer :

  • 3D-QSAR : Build models using antileukemic activity data from analogs (e.g., 18 triazines in ) to correlate substituent descriptors (logP, polar surface area) with bioactivity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for substitution or hydrogen-bonding interactions with biological targets .

Q. What mechanistic insights explain the biological activity of this compound in pesticide or pharmaceutical applications?

  • Methodological Answer :

  • Enzyme Inhibition : Triazines often target enzymes like dihydrofolate reductase (DHFR). Perform enzyme inhibition assays with fluoromethyl derivatives and compare Ki values to chloro or methyl analogs .
  • Cellular Uptake Studies : Use radiolabeled (¹⁴C) fluoromethyl-triazine to quantify intracellular accumulation in cancer cell lines, correlating with cytotoxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.